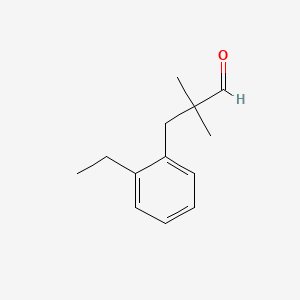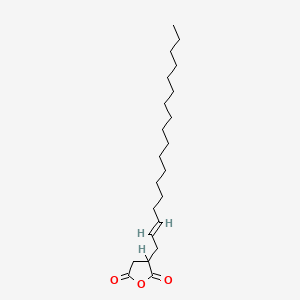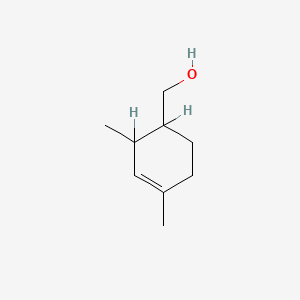
Sodium 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-nitrobenzoate is an organic compound with the molecular formula C7H4NNaO4. It is the sodium salt of 4-nitrobenzoic acid and is known for its applications in various chemical processes and research fields. The compound is characterized by the presence of a nitro group (-NO2) attached to the benzene ring, which significantly influences its chemical properties and reactivity .
Mechanism of Action
Target of Action
Sodium 4-nitrobenzoate, like other nitrobenzoates, is a derivative of benzocaine . Benzocaine is known to act as a blocker of nerve impulses and reduces the permeability of the neuronal membrane to sodium ions . Therefore, it’s plausible that this compound may interact with similar targets.
Mode of Action
Benzocaine acts by blocking nerve impulses, thereby reducing pain sensation
Biochemical Pathways
Studies on the degradation pathways of nitrobenzoates suggest that they are metabolized via reductive pathways . In these pathways, the nitro group is partially reduced to a hydroxylamino group, which is then further converted into other compounds . .
Result of Action
Given its structural similarity to benzocaine, it might exhibit some analgesic or anesthetic effects . .
Biochemical Analysis
Biochemical Properties
Sodium 4-nitrobenzoate interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as an inhibitor of 4-hydroxybenzoate:polyprenyltransferase (COQ2), a key enzyme involved in the biosynthesis of Coenzyme Q10 (CoQ10) . The nature of these interactions involves the binding of this compound to the active site of the enzyme, thereby inhibiting its function .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the biosynthesis of CoQ10, a potent lipophilic antioxidant in cell membranes and a carrier of electrons in the mitochondrial respiratory chain .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it inhibits the enzyme COQ2, leading to a decrease in the biosynthesis of CoQ10 .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that it produces maximal oxidative stress and cell death at 40-50% residual CoQ10
Metabolic Pathways
This compound is involved in the metabolic pathway of CoQ10 biosynthesis . It interacts with the enzyme COQ2 and inhibits the conversion of 4-hydroxybenzoate to CoQ10 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 4-nitrobenzoate can be synthesized through the neutralization of 4-nitrobenzoic acid with sodium hydroxide. The reaction typically involves dissolving 4-nitrobenzoic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in solid form .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous-flow synthesis techniques to optimize reaction times and improve yield. This method ensures high conversion rates and selectivity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution reactions.
Major Products Formed:
Reduction: 4-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Sodium 4-nitrobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals.
Biology: Employed in biochemical assays and studies involving enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the flotation process for mineral separation and as a corrosion inhibitor .
Comparison with Similar Compounds
4-Nitrobenzoic acid: The parent compound of sodium 4-nitrobenzoate, differing only by the presence of a sodium ion.
4-Aminobenzoic acid: A reduction product of this compound.
Methyl 4-nitrobenzoate: An ester derivative of 4-nitrobenzoic acid.
Uniqueness: this compound is unique due to its solubility in water and its ability to undergo a variety of chemical reactions, making it a versatile reagent in both laboratory and industrial applications .
Properties
CAS No. |
3847-57-2 |
|---|---|
Molecular Formula |
C7H5NNaO4 |
Molecular Weight |
190.11 g/mol |
IUPAC Name |
sodium;4-nitrobenzoate |
InChI |
InChI=1S/C7H5NO4.Na/c9-7(10)5-1-3-6(4-2-5)8(11)12;/h1-4H,(H,9,10); |
InChI Key |
MQLVXZMQWBRZIL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)[O-])[N+](=O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)[N+](=O)[O-].[Na] |
Key on ui other cas no. |
3847-57-2 |
Related CAS |
62-23-7 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


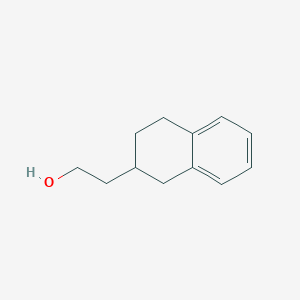
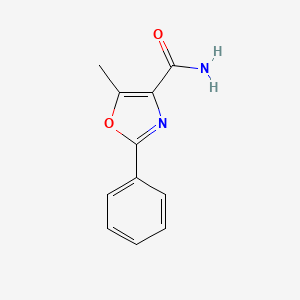
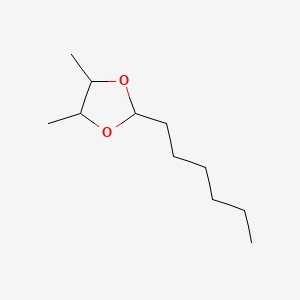
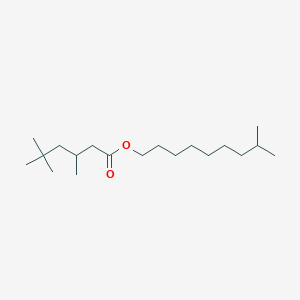

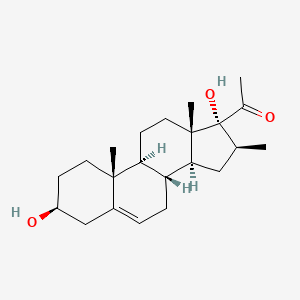
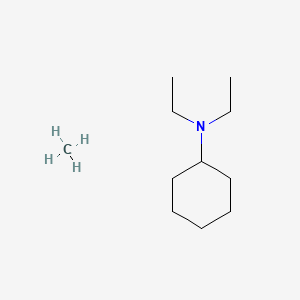
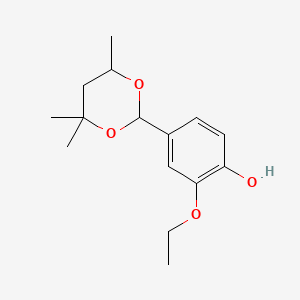
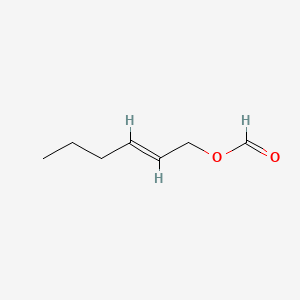
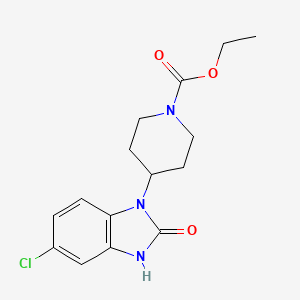
![Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-ethoxyphenyl]-](/img/structure/B1616156.png)
